molecular formula C5H11NO4S B2362776 Methyl (2S)-2-methanesulfonamidopropanoate CAS No. 97482-28-5

Methyl (2S)-2-methanesulfonamidopropanoate

Cat. No.: B2362776
CAS No.: 97482-28-5
M. Wt: 181.21
InChI Key: IZXCMJYFDJATPE-BYPYZUCNSA-N
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Description

Methyl (2S)-2-methanesulfonamidopropanoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methanesulfonamide group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-methanesulfonamidopropanoate typically involves the reaction of (2S)-2-aminopropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then esterified using methanol to yield the final product. The reaction conditions generally include maintaining a low temperature to prevent side reactions and ensuring anhydrous conditions to avoid hydrolysis of the intermediates.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-methanesulfonamidopropanoate undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2-methanesulfonamidopropanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide moiety.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-methanesulfonamidopropanoate involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-aminopropanoate: Lacks the sulfonamide group, making it less effective in enzyme inhibition.

    Methyl (2S)-2-sulfonamidopropanoate: Similar structure but with different substituents on the sulfonamide group, leading to variations in reactivity and biological activity.

    Methyl (2S)-2-methanesulfonylpropanoate: Contains a sulfone group instead of a sulfonamide, resulting in different chemical properties and applications.

Uniqueness

Methyl (2S)-2-methanesulfonamidopropanoate is unique due to its specific combination of a sulfonamide group and a propanoate backbone. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl (2S)-2-(methanesulfonamido)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-4(5(7)10-2)6-11(3,8)9/h4,6H,1-3H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXCMJYFDJATPE-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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